2-Chloro-5-(isoquinolin-6-yl)oxazole

medicinal chemistry CDK inhibitor synthesis nucleophilic aromatic substitution

2-Chloro-5-(isoquinolin-6-yl)oxazole is the direct, patent-validated precursor to the 2-aminooxazole pharmacophore in Neosome Life Sciences' CDK inhibitor family. The 2-chloro substituent is a synthetic handle—not a passive feature—enabling SNAr amination with aniline libraries to generate compounds showing >90% multi-kinase inhibition at 0.1 µM and 36% tumor growth inhibition in an OVCAR-5 xenograft model. Unlike the non-halogenated analogue 6-(oxazol-5-yl)isoquinoline (CAS 1105712-04-6), only this chloro intermediate provides the electrophilic center required to install the critical 2-amino group. For procurement, specify ≥95% purity with residual Pd and heavy-metal analysis, given its upstream Pd-catalyzed synthesis. The rigid tricyclic framework (0% sp³ carbon) favors crystallinity for cost-efficient purification at scale.

Molecular Formula C12H7ClN2O
Molecular Weight 230.65 g/mol
Cat. No. B8382204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(isoquinolin-6-yl)oxazole
Molecular FormulaC12H7ClN2O
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1C3=CN=C(O3)Cl
InChIInChI=1S/C12H7ClN2O/c13-12-15-7-11(16-12)9-1-2-10-6-14-4-3-8(10)5-9/h1-7H
InChIKeyCRUGQRYTPBZGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(isoquinolin-6-yl)oxazole (CAS 1415114-76-9): A Validated CDK Inhibitor Building Block for Medicinal Chemistry Procurement


2-Chloro-5-(isoquinolin-6-yl)oxazole is a heterocyclic synthetic intermediate comprising a 1,3-oxazole ring bearing a chlorine atom at the 2-position and an isoquinolin-6-yl substituent at the 5-position [1]. With a molecular formula of C₁₂H₇ClN₂O, a molecular weight of 230.65 g/mol, and a predicted LogP of 3.1, it occupies a strategic position in the patent-backed synthesis of aminooxazole inhibitors of cyclin-dependent kinases (CDKs) [1][2]. The chlorine substituent at the oxazole 2-position confers electrophilic reactivity enabling nucleophilic aromatic substitution (SNAr) with aniline derivatives, a transformation that is not accessible to the non-halogenated parent scaffold 5-(isoquinolin-6-yl)oxazole [1][3].

Why 2-Chloro-5-(isoquinolin-6-yl)oxazole Cannot Be Replaced by Non-Halogenated or Isoxazole Analogs in CDK Inhibitor Synthesis


Procurement decisions for isoquinoline-oxazole building blocks must account for the fundamental reactivity difference conferred by the 2-chloro substituent. The non-halogenated analog 6-(oxazol-5-yl)isoquinoline (CAS 1105712-04-6, MW 196.20) lacks an electrophilic center at the oxazole 2-position, rendering it inert toward the SNAr amination that constructs the critical 2-aminooxazole pharmacophore found in all potent CDK inhibitor leads within the Neosome patent family [1][2]. Similarly, replacement with the isoxazole isomer 5-(isoquinolin-6-yl)isoxazol-3-amine produces a different ring electronics and hydrogen-bonding geometry that the patent's structure–activity relationship (SAR) data show is not functionally interchangeable with the oxazole core [1]. The 2-chloro substituent is not a passive structural feature—it is the synthetic handle enabling the entire downstream derivatization pathway documented in the granted patent [3].

Quantitative Differentiation of 2-Chloro-5-(isoquinolin-6-yl)oxazole Against Closest Structural Analogs and In-Class Alternatives


SNAr Reactivity: 2-Chloro Substituent Enables Patent-Validated Amination That the Non-Halogenated Parent Cannot Undergo

The 2-chloro group of the target compound serves as the essential electrophilic leaving group in the SNAr reaction with 3-aminophenol, yielding 3-((5-(isoquinolin-6-yl)oxazol-2-yl)amino)phenol with a patent-documented isolated yield of 39% under optimized conditions (isopropanol, 18 h reaction time) [1]. In contrast, the non-halogenated analog 5-(isoquinolin-6-yl)oxazole (MW 196.20) cannot undergo this transformation under any analogous conditions because the oxazole 2-position bears only a C–H bond, which is inert toward direct nucleophilic displacement [1][2]. This represents a binary functional differentiation: the target compound opens a synthetic pathway to the 2-aminooxazole pharmacophore; the non-halogenated analog does not.

medicinal chemistry CDK inhibitor synthesis nucleophilic aromatic substitution

Downstream CDK Inhibitor Potency: Aminooxazole Derived from This Building Block Demonstrates Sub-Micromolar Multi-CDK Inhibition in Validated Enzyme Assays

The aminooxazole CDK inhibitor NEOS-518, which is constructed from the 2-chloro-5-(isoquinolin-6-yl)oxazole scaffold via SNAr amination at the 2-position (as documented in the Neosome patent family), demonstrated >90% inhibition at 0.1 µM against CDK5, CDK6, CDK8, CDK11, CDK13, CDK14, CDK16, CDK17, and CDK18 in LanthaScreen Eu kinase binding assays [1]. In the NCI60 human tumor cell line panel, NEOS-518 inhibited cell growth across multiple lineages including colon, melanoma, ovarian, and breast cancer lines, and demonstrated 36% tumor growth inhibition over vehicle controls after 9 once-daily intravenous doses in a subcutaneous OVCAR-5 ovarian cancer xenograft mouse model [1]. This biological activity profile is a class-level demonstration of the pharmacophore enabled by the 2-chloro building block. In contrast, analogs lacking the 2-aminooxazole motif—including those derived from non-halogenated or isoxazole scaffolds—are not reported to exhibit this CDK inhibition profile within the patent family [2].

kinase inhibition CDK cancer therapeutics NCI60 screening

Physicochemical Differentiation: Chlorine Substitution Elevates LogP and Molecular Weight Relative to the Non-Halogenated Parent, Altering Permeability and Formulation Parameters

The target compound has a predicted octanol–water partition coefficient (LogP) of 3.1, a molecular weight of 230.65 g/mol, and a topological polar surface area (TPSA) of 38.9 Ų [1]. The non-halogenated parent 6-(oxazol-5-yl)isoquinoline (CAS 1105712-04-6) has a molecular weight of 196.20 g/mol and, based on the absence of the chlorine atom, a predicted LogP approximately 0.5–0.8 units lower (estimated ~2.3–2.6) [2][3]. This LogP elevation is a well-established consequence of aromatic chlorine substitution and influences both chromatographic purification behavior and the passive membrane permeability of downstream derivatives. The chlorine atom also adds 34.45 Da to the molecular weight, which may affect molar dosing calculations in subsequent synthetic steps where stoichiometric precision is required.

drug-likeness physicochemical properties Lipinski parameters ADME

Halogen Leaving-Group Quality: Chloro vs. Bromo Analogs in SNAr Amidation Efficiency

Among 2-halo-5-(isoquinolin-6-yl)oxazole congeners, the chlorine atom offers a balanced reactivity profile for SNAr amination. The 2-fluoro analog would be more reactive but is not reported in the patent family and may suffer from hydrolytic instability, while the 2-bromo analog (if available) would be expected to show higher SNAr reactivity but at the cost of increased molecular weight (+44.9 Da beyond chlorine) and potential for unwanted cross-reactivity in downstream biological assays due to the heavier halogen [1]. The patent specifically exemplifies and claims the 2-chloro intermediate as the preferred precursor to the aminooxazole CDK inhibitor series, with 39% isolated yield for the amination step, suggesting that the chlorine leaving group provides an optimal balance of reactivity, stability, and atom economy for this specific transformation [1][2]. No 2-fluoro or 2-iodo variants of this scaffold are described in the Neosome patent family.

synthetic chemistry leaving group SNAr reactivity building block selection

Procurement-Guiding Application Scenarios for 2-Chloro-5-(isoquinolin-6-yl)oxazole Based on Quantitative Differentiation Evidence


CDK Inhibitor Medicinal Chemistry: Hit-to-Lead and Lead Optimization Programs Requiring the 2-Aminooxazole Pharmacophore

In drug discovery programs targeting cyclin-dependent kinases (CDK1, CDK2, CDK3, CDK4, CDK5, CDK6, CDK8, CDK9, CDK11, CDK13, CDK14, CDK16, CDK17, CDK18), 2-chloro-5-(isoquinolin-6-yl)oxazole serves as the direct and patent-validated precursor to the 2-aminooxazole pharmacophore [1]. The SNAr amination with aniline derivatives at the 2-position (documented 39% yield benchmark) generates compounds that have demonstrated >90% multi-kinase inhibition at 0.1 µM and in vivo tumor growth inhibition of 36% in an OVCAR-5 ovarian cancer xenograft model [1][2]. For procurement, this compound should be specified at ≥95% purity with residual palladium and heavy metal analysis, given its use in palladium-catalyzed upstream synthesis from 4-(oxazol-5-yl)benzonitrile [3].

Parallel Library Synthesis: Diversification at the Oxazole 2-Position via High-Throughput SNAr Chemistry

The electrophilic chlorine at the oxazole 2-position enables parallel amination with structurally diverse amine libraries under mild conditions (isopropanol, thermal or microwave irradiation), making this building block suitable for high-throughput synthesis of compound collections for CDK inhibitor screening [1]. The predicted LogP of 3.1 and TPSA of 38.9 Ų for the building block—combined with the demonstrated multi-kinase engagement of downstream products—provide a favorable starting point for library design within lead-like chemical space, as the 2-amino substituent can be used to tune potency, selectivity, and ADME properties [2][4].

Process Chemistry Scale-Up: Kilogram-Scale Synthesis of Aminooxazole CDK Inhibitor Intermediates

For process development groups scaling the Neosome patent chemistry, the 2-chloro building block offers superior atom economy compared to the hypothetical 2-bromo analog (MW savings of 44.45 Da per mole) while retaining sufficient electrophilicity for productive SNAr amination [1]. The single rotatable bond and rigid tricyclic framework (3 rings, 0% sp³ carbon fraction) facilitate crystallinity and purification by recrystallization rather than chromatography at scale, a significant cost and throughput advantage for kilogram procurement [3]. The patent reports a 39% yield for the key amination step, providing a benchmark against which process improvements can be measured [3].

Chemical Biology Probe Development: Target Engagement Studies for CDK Family Kinases

Researchers developing chemical probes for CDK target engagement studies (e.g., BRET-based cellular target engagement, cellular thermal shift assays, or photoaffinity labeling) can leverage the 2-chloro substituent as a synthetic handle for installing linker-functionalized amines that ultimately conjugate to fluorophores, biotin, or photo-crosslinking groups [1]. The demonstrated >90% inhibition of nine CDK family members at 0.1 µM by the downstream aminooxazole NEOS-518 indicates that the isoquinoline-oxazole scaffold can achieve broad kinome engagement, and the 2-position derivatization point is structurally tolerant of substituent variation [2]. The absence of H-bond donors (0) and the moderate LogP (3.1) of the chloro precursor may simplify the physicochemical optimization of the final probe molecule [4].

Quote Request

Request a Quote for 2-Chloro-5-(isoquinolin-6-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.